molecular formula C15H12N2 B2967315 3-[1,1'-Biphenyl]-4-yl-1H-pyrazole CAS No. 446276-22-8

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Cat. No. B2967315
M. Wt: 220.275
InChI Key: DSMVTVVOTMNIHE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, acidity or basicity, redox potential, etc.


Scientific Research Applications

  • Antibacterial Activity

    • Field : Bioorganic Chemistry and Medicinal Chemistry .
    • Application : Biphenyl and dibenzofuran derivatives have been synthesized and evaluated for their antibacterial activity .
    • Method : The compounds were designed and synthesized by Suzuki-coupling and demethylation reactions .
    • Results : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
  • Synthesis and Reactions

    • Field : Organic Chemistry .
    • Application : Biphenyl compounds and their isosteres are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
    • Method : Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .
    • Results : Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
  • Heat Transfer Fluids

    • Field : Industrial Chemistry .
    • Application : Biphenyl is used as a heat transfer fluid due to its excellent thermal stability .
    • Method : The biphenyl is used in a closed-loop system where it absorbs heat from a source and releases it at a heat sink .
    • Results : The use of biphenyl as a heat transfer fluid allows for efficient energy transfer in various industrial processes .
  • Food Preservatives

    • Field : Food Chemistry .
    • Application : Biphenyl is used as a food preservative, particularly in the packaging of citrus fruits .
    • Method : The biphenyl is applied to the packaging material, where it acts as a fungistat, inhibiting the growth of mold and other fungi .
    • Results : The use of biphenyl as a food preservative helps to extend the shelf life of food products .
  • Organic Syntheses

    • Field : Organic Chemistry .
    • Application : Biphenyl is used as a starting material in various organic syntheses .
    • Method : The biphenyl is used in reactions such as the Suzuki-Miyaura reaction and the Ullmann reaction to produce a variety of organic compounds .
    • Results : The use of biphenyl in organic syntheses has led to the production of a wide range of organic compounds, including drugs, agricultural products, and materials for organic light-emitting diodes (OLEDs) .
  • Dye Carriers

    • Field : Textile Chemistry .
    • Application : Biphenyl is used as a dye carrier in the textile industry .
    • Method : The biphenyl is mixed with the dye and applied to the fabric, where it helps to ensure even distribution and absorption of the dye .
    • Results : The use of biphenyl as a dye carrier improves the quality and consistency of dyed textiles .
  • Production of Polychlorinated Biphenyls (PCBs)

    • Field : Industrial Chemistry .
    • Application : Biphenyl is a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
    • Method : The biphenyl is chlorinated to produce PCBs .
    • Results : PCBs were widely used in various industrial applications, but their production has been banned in many countries due to their environmental persistence and toxicity .
  • Emulsifiers

    • Field : Food Chemistry .
    • Application : Biphenyl is an intermediate for the production of emulsifiers .
    • Method : The biphenyl is chemically modified to produce emulsifiers .
    • Results : Emulsifiers produced from biphenyl are used in a variety of food products to improve texture and stability .
  • Optical Brighteners

    • Field : Textile Chemistry .
    • Application : Biphenyl is an intermediate for the production of optical brighteners .
    • Method : The biphenyl is chemically modified to produce optical brighteners .
    • Results : Optical brighteners produced from biphenyl are used in the textile industry to enhance the appearance of fabrics .
  • Crop Protection Products

    • Field : Agricultural Chemistry .
    • Application : Biphenyl is an intermediate for the production of crop protection products .
    • Method : The biphenyl is chemically modified to produce crop protection products .
    • Results : Crop protection products produced from biphenyl are used in agriculture to protect crops from pests and diseases .
  • Plastics

    • Field : Polymer Chemistry .
    • Application : Biphenyl is an intermediate for the production of certain types of plastics .
    • Method : The biphenyl is chemically modified to produce plastics .
    • Results : Plastics produced from biphenyl are used in a variety of applications, including packaging, consumer goods, and automotive parts .
  • Fungistat in the Packaging of Citrus Fruits

    • Field : Food Chemistry .
    • Application : Biphenyl is used as a fungistat in the packaging of citrus fruits .
    • Method : The biphenyl is applied to the packaging material, where it inhibits the growth of mold and other fungi .
    • Results : The use of biphenyl as a fungistat helps to extend the shelf life of citrus fruits .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information.


properties

IUPAC Name

5-(4-phenylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-11-16-17-15/h1-11H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMVTVVOTMNIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1,1'-Biphenyl]-4-yl-1H-pyrazole

Citations

For This Compound
2
Citations
ZL Xu, HX Li, ZG Ren, WY Du, WC Xu, JP Lang - Tetrahedron, 2011 - Elsevier
In the absence of any additional ligands, the efficient N-arylation of nitrogen-containing heterocycles with aryl iodides catalyzed by relative low catalyst amount of Cu(OAc) 2 ·H 2 O was …
Number of citations: 99 www.sciencedirect.com
J Wen, Y Bao, Q Niu, J Yang, Y Fan, J Li, Y Jing… - European journal of …, 2016 - Elsevier
In this study, a collection of N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide HDAC inhibitors was developed. Among them, 15k was identified as the most potent inhibitor …
Number of citations: 45 www.sciencedirect.com

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